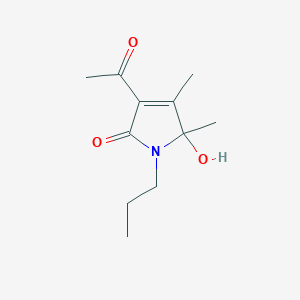

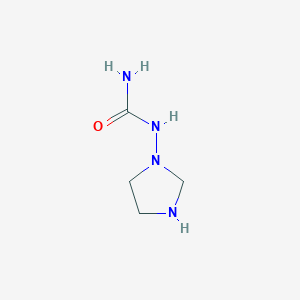

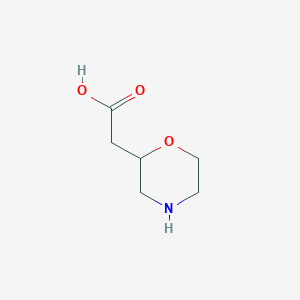

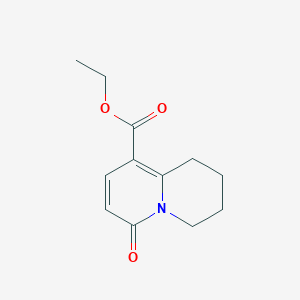

![molecular formula C11H11NO B069777 苯甲腈,2-[(2-甲基-2-丙烯基)氧基]-(9CI) CAS No. 177780-86-8](/img/structure/B69777.png)

苯甲腈,2-[(2-甲基-2-丙烯基)氧基]-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis approaches for benzonitrile derivatives often involve catalytic methods, cycloaddition reactions, and the utilization of directing groups for specific bond formation. For instance, the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles using N-nitroso as a directing group represents a modern synthetic strategy that offers a pathway for the introduction of the cyano group into aromatic systems with significant efficiency and selectivity (Dong et al., 2015).

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. Structural elucidations reveal important aspects like hydrogen bonding, crystalline arrangement, and molecular conformation which are crucial for understanding the compound's reactivity and physical properties. For example, hydrogen-bonded chains and sheets observed in certain benzonitrile derivatives underscore the role of molecular interactions in defining the solid-state architecture of these compounds (Calderón et al., 2006).

Chemical Reactions and Properties

Benzonitrile derivatives participate in a variety of chemical reactions, including cycloaddition reactions, which are pivotal for constructing complex cyclic structures. Such reactions not only highlight the reactivity of these compounds but also their utility in synthesizing novel heterocyclic compounds with potential biological activity. The cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides, leading to the formation of bridged oxazonine structures, exemplifies the chemical versatility of benzonitrile-related compounds (Nitta et al., 1979).

科学研究应用

环加成反应的机理见解

涉及苯甲腈氧化物的环加成反应,如肟和异恶唑啉的形成,提供了对这些过程机理方面的见解。例如,苯甲腈氧化物与某些环戊烯反应生成 1,3-偶极环加成产物和肟的混合物,证明了分子结构对反应途径和结果的影响 (Baran 和 Mayr,1989)。

芳基 C-H 氰化的进展

通过铑催化过程直接氰化芳香族 C-H 键以形成 2-(烷基氨基)苯甲腈,标志着复杂腈合成中的进步。该方法采用可移除的亚硝基基团作为指导基团,N-氰基-N-苯基-对甲苯磺酰胺作为氰化物来源,展示了开发重要中间体的新合成路线的潜力 (Dong 等,2015)。

恶唑啉酮的光化学合成

从 3-苯基-2H-氮丙啶光化学生成苯甲腈甲基中间体,然后与二氧化碳反应生成 4-苯基-3-恶唑啉-5-酮,举例说明了合成杂环化合物的创新方法。这一过程涉及反应性中间体的形成及其随后转化为有价值的合成目标,突出了光化学方法在有机合成中的多功能性 (Gakis 等,1976)。

非均相催化氨氧化

非均相催化氨氧化烃以生产腈是生成基础化学品和有机中间体的关键工业过程。该方法证明了催化在实现选择性氮插入有机分子中的重要性,从而有效生产用于各种化学工业的腈 (Martin 和 Kalevaru,2010)。

未来方向

Please note that this information is based on the data available and may not be complete or up-to-date. For more detailed information, you may want to consult a specialist or conduct further research.

属性

IUPAC Name |

2-(2-methylprop-2-enoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6H,1,8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERBRTIWMTUIMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylprop-2-enoxy)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

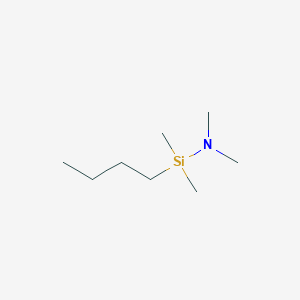

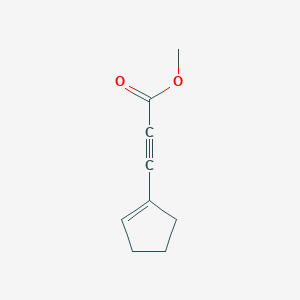

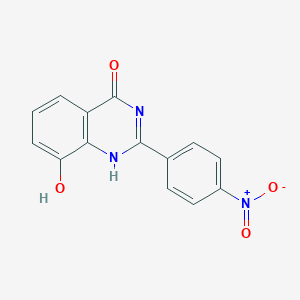

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)